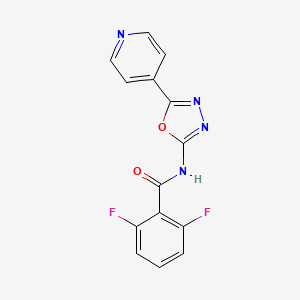

2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O2/c15-9-2-1-3-10(16)11(9)12(21)18-14-20-19-13(22-14)8-4-6-17-7-5-8/h1-7H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTNYHYELGJXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

Formation of the Benzamide Core: The final step involves the coupling of the difluorobenzoyl chloride with the pyridinyl-oxadiazole intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluoro groups and the pyridinyl-oxadiazole moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound's structural components allow it to interact effectively with microbial targets. For instance:

- Case Study : A study conducted on similar oxadiazole derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli, showcasing the potential of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in treating bacterial infections .

Anticancer Properties

The ability of this compound to induce apoptosis in cancer cells has been explored extensively.

- Case Study : Research involving structurally related compounds has shown that they can inhibit cancer cell proliferation through the modulation of apoptotic pathways. The mechanism often involves the activation of the NF-kB signaling pathway, which plays a crucial role in cell survival and proliferation .

Anti-inflammatory Effects

The compound's interaction with immune signaling pathways suggests potential applications in treating inflammatory diseases.

- Case Study : In vitro studies have indicated that similar compounds can modulate the NF-kB pathway, leading to reduced inflammatory responses. This positions 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide as a candidate for further research in anti-inflammatory therapies .

Synthesis and Characterization Data

| Methodology | Description |

|---|---|

| Synthesis Route | Reaction of appropriate anhydrides with picolinohydrazide |

| Characterization Techniques | Proton-NMR, 13C-NMR, FTIR, Mass Spectrometry |

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Structural and Functional Differences

Heterocyclic Core Modifications

- Target Compound vs. RO2959: Both feature benzamide and nitrogen-rich heterocycles, but RO2959 incorporates a pyrazine-thiazole system linked to a dihydropyridine group, enabling selective store-operated calcium entry (SOCE) blockade in immune cells .

- Target Compound vs. LMM5/LMM11 : While all three share the 1,3,4-oxadiazole-benzamide scaffold, LMM5/LMM11 include sulfamoyl and methoxyphenyl/furan substituents critical for antifungal activity via thioredoxin reductase inhibition . The absence of sulfamoyl groups in the target compound suggests divergent mechanisms, possibly leveraging fluorine’s electronegativity for improved membrane permeability or halogen bonding.

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : The target compound’s 2,6-difluoro substitution contrasts with the 2,6-dichloro groups in EGFR inhibitors (e.g., compound 2 in ) . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance binding to polar active sites, whereas chlorine’s bulkiness could stabilize hydrophobic interactions.

- Pyridinyl vs. Thiazolyl/Furan : The pyridin-4-yl group in the target compound offers a rigid, planar structure conducive to π-π stacking in enzyme active sites, differing from RO2959’s thiazole (which may coordinate metal ions) or LMM11’s furan (which contributes to antifungal potency via hydrophobic interactions) .

Pharmacological Implications

- The target compound’s fluorinated structure may improve pharmacokinetics but requires validation for similar efficacy .

- Antifungal Activity : LMM5/LMM11 demonstrate that 1,3,4-oxadiazole-benzamides can target fungal redox enzymes. The target compound’s lack of sulfamoyl groups may limit this activity, but fluorination could enhance penetration into fungal biofilms .

- Kinase Inhibition: The diaminopyrimidine-benzamides in show EGFR selectivity via dichloro substituents and pyrimidine-heterocycle interactions. The target compound’s pyridinyl-oxadiazole core could align with kinase ATP-binding domains, though fluorine’s polarity might favor alternative targets .

Biological Activity

2,6-Difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of difluorobenzoyl chloride with pyridin-4-yl hydrazine in the presence of appropriate coupling agents. The oxadiazole moiety is formed through cyclization reactions that can be facilitated by various catalysts.

Biological Activity

The biological activity of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated in several studies. Key findings include:

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.

- Inhibition of Proliferation : The compound's ability to inhibit cell proliferation was linked to its interaction with cellular pathways involving p53 and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have shown antimicrobial activity. Research indicates that similar compounds can inhibit bacterial growth:

- Target Bacteria : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values as low as 0.25 mg/mL were reported for structurally related compounds .

Case Studies

Several case studies highlight the potential applications of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide:

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests a strong apoptotic effect mediated by the compound.

- Zebrafish Embryo Toxicity Study : A toxicity assessment using zebrafish embryos indicated that while the compound showed promising biological activity, it also exhibited some level of toxicity at higher concentrations. This highlights the need for further evaluation of its safety profile before clinical application .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodology : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a pre-synthesized 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine intermediate. Key steps include:

- Oxadiazole formation : Cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅ (common for 1,3,4-oxadiazoles) .

- Amide coupling : Reaction under anhydrous conditions (e.g., DCM or THF) with bases like pyridine to neutralize HCl byproducts .

- Critical Parameters : Control reaction temperature (0–5°C during acid chloride formation), stoichiometric ratios (1:1.2 molar ratio of amine to acid chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm in DMSO-d₆) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 373.3) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement for small-molecule structures) .

- Data Table :

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 203–205°C | |

| HPLC Purity | ≥95% | |

| Yield | 15–50% (dependent on step) |

Q. What initial biological activities are reported for this compound?

- Antimicrobial Activity : Oxadiazole derivatives inhibit methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8–32 µg/mL .

- Anti-inflammatory Potential : Analogues targeting CRAC channels (e.g., compound 36 in ) reduce IL-2 and TNF-α levels in RA models, suggesting immunomodulatory effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

- Key Modifications :

- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Pyridinyl Substitution : Replace pyridin-4-yl with pyridin-3-yl to alter binding affinity to target proteins .

- Data-Driven Example :

| Derivative | LogP | IC₅₀ (CRAC Inhibition) | Reference |

|---|---|---|---|

| Parent Compound | 2.8 | 0.8 µM | |

| -CF₃ Analog | 3.5 | 0.5 µM |

Q. What mechanisms underlie its interaction with biological targets?

- CRAC Channel Inhibition : Blocks Orai1-STIM1 interactions, reducing calcium influx in T-cells (validated via patch-clamp electrophysiology) .

- Enzyme Targeting : Oxadiazole scaffolds inhibit bacterial enoyl-ACP reductase (FabI), disrupting fatty acid biosynthesis .

- Methodology : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics (e.g., Kd = 120 nM for FabI) .

Q. How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in antimicrobial IC₅₀ values may arise from:

- Assay Conditions : Variances in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) .

- Solubility Limits : Poor aqueous solubility (logS = -4.2) may underreport potency in broth microdilution assays .

- Resolution Strategy :

- Normalize data using internal standards (e.g., ciprofloxacin for antimicrobial assays).

- Validate via orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.